molecular formula C17H13ClN2OS B377745 (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide CAS No. 1011794-17-4

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Cat. No.: B377745
CAS No.: 1011794-17-4
M. Wt: 328.8g/mol
InChI Key: GWXSKTHINUJHAE-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the benzamide moiety, often through the use of benzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)acetamide
  • (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)propionamide
  • (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)butyramide

Uniqueness

(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-12-11-22-17(19-16(21)13-5-3-2-4-6-13)20(12)15-9-7-14(18)8-10-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXSKTHINUJHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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